molecular formula C15H10N2O3S B2599160 N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 921800-10-4

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2599160
CAS No.: 921800-10-4
M. Wt: 298.32
InChI Key: AZBMOOTWIOCIFV-UHFFFAOYSA-N
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Description

Thiophene-based compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, are a class of heterocyclic compounds that have been the subject of extensive research due to their wide range of biological activities . They are typically formed when a carboxylic acid reacts with an amine .


Synthesis Analysis

The synthesis of similar compounds often involves a N-acylation reaction. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Molecular Structure Analysis

The molecular structure of these compounds is typically characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing is often stabilized by hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions of these compounds can be investigated computationally using the density functional theory (DFT) method . Fukui function (FF) analysis can also be carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various methods. For example, the most important contributions to the Hirshfeld surface are H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) .

Scientific Research Applications

Synthesis and Characterization

N-(3-cyanothiophen-2-yl)-7-methoxybenzofuran-2-carboxamide and related compounds have been synthesized and characterized in several studies. These compounds are of interest due to their unique structural properties and potential biological activities. For instance, synthesis techniques involve reactions with hydrazine hydrate in ethanol or reductive cyclization using sodium dithionite as a reductive agent. The structural elucidation of these compounds is typically achieved through a combination of elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectroscopy (Hassan et al., 2014), (Bhaskar et al., 2019).

Biological Activities and Applications

Several studies have focused on the evaluation of biological activities of compounds structurally related to N-(3-cyanothiophen-2-yl)-7-methoxybenzofuran-2-carboxamide. These activities include cytotoxicity against cancer cells, antimicrobial properties, and the potential for acting as anti-tumor agents. For example, compounds with similar structures have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing variable results (Hassan et al., 2014). Additionally, new synthesized products have shown promising antioxidant activities, indicating their potential utility in medicinal chemistry (Bialy & Gouda, 2011).

Potential for Dyeing and Fabric Application

Compounds with similar structures to N-(3-cyanothiophen-2-yl)-7-methoxybenzofuran-2-carboxamide have been explored for their potential applications in dyeing and as disperse dyes for polyester fibers. These studies highlight the versatility of these compounds beyond biomedical applications, demonstrating their usefulness in industrial and textile applications as well (Sabnis & Rangnekar, 1989).

Mechanism of Action

The mechanism of action of these compounds often involves interactions with DNA bases . Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) can be computed to examine these interactions .

Future Directions

The future directions in the research of these compounds could involve the design and synthesis of novel thiophene moieties with wider therapeutic activity. This could lead to the discovery of new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c1-19-11-4-2-3-9-7-12(20-13(9)11)14(18)17-15-10(8-16)5-6-21-15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBMOOTWIOCIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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